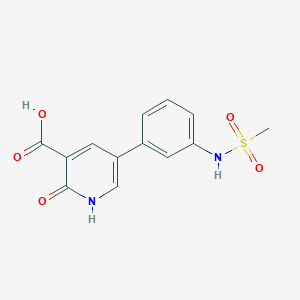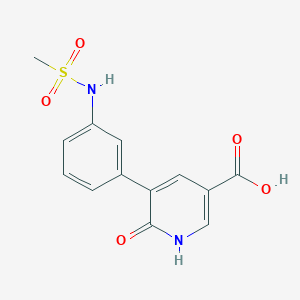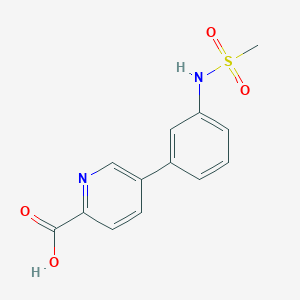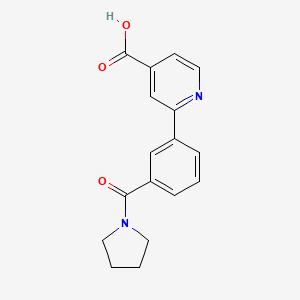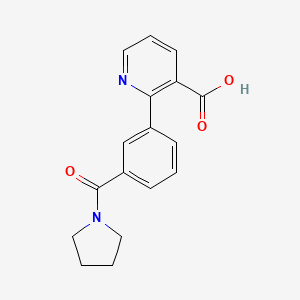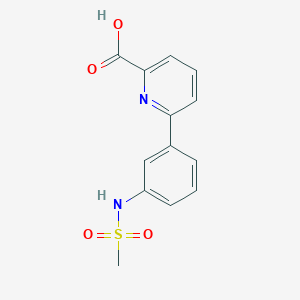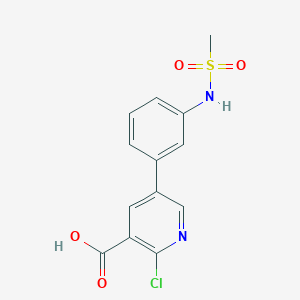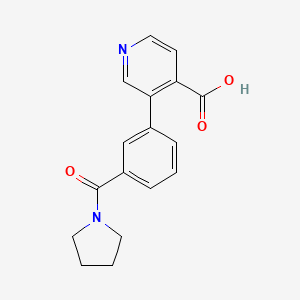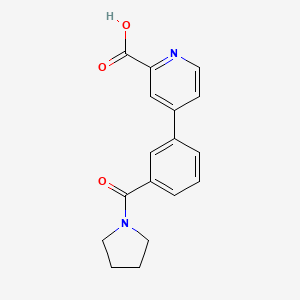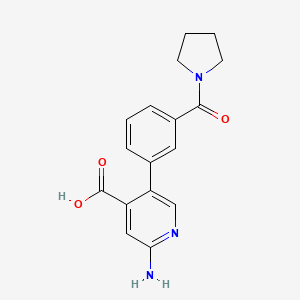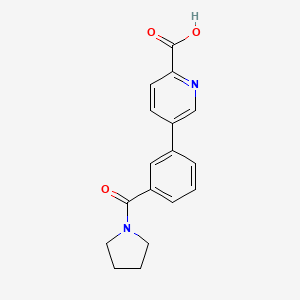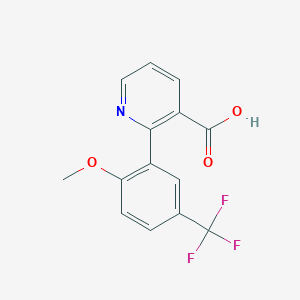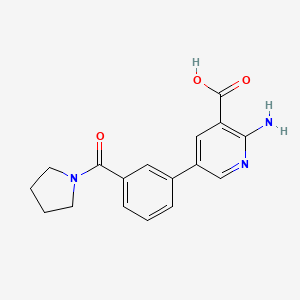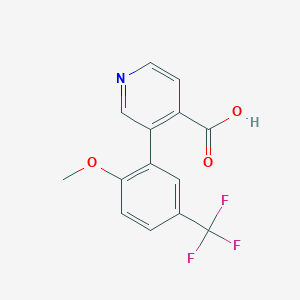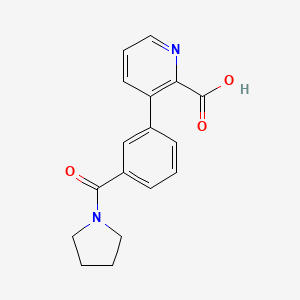
3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid (3-PCPA) is an organic compound belonging to the class of pyrrolidines. It is a white crystalline solid with a molecular formula of C14H14N2O4 and a molecular weight of 266.27 g/mol. 3-PCPA is a potent inhibitor of the enzyme acetylcholinesterase (AChE) which is responsible for the hydrolysis of the neurotransmitter acetylcholine. 3-PCPA has been studied extensively for its potential therapeutic applications in diseases such as Alzheimer’s, Parkinson’s, and Huntington’s.
作用機序
3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the hydrolysis of the neurotransmitter acetylcholine. 3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% binds to the active site of AChE and inhibits its activity, resulting in increased levels of acetylcholine in the brain. This increased level of acetylcholine is thought to be responsible for the therapeutic effects of 3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% in diseases such as Alzheimer’s, Parkinson’s, and Huntington’s.
Biochemical and Physiological Effects
3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% has been found to have a number of biochemical and physiological effects. In particular, 3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% has been found to increase levels of acetylcholine in the brain, which is thought to be responsible for its therapeutic effects in diseases such as Alzheimer’s, Parkinson’s, and Huntington’s. In addition, 3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% has been found to have neuroprotective effects in animal models of Alzheimer’s disease and Parkinson’s disease.
実験室実験の利点と制限
3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% is a relatively stable compound and has a high yield when synthesized by the condensation reaction of 3-pyrrolidinylcarbonylphenyl-2-hydroxy-2-methylpropanoic acid with picolinic acid. This makes it an ideal compound for use in laboratory experiments. However, 3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% is a potent inhibitor of AChE and thus should be used with caution in experiments involving the enzyme.
将来の方向性
Future research on 3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% could focus on its potential therapeutic applications in diseases such as Alzheimer’s, Parkinson’s, and Huntington’s. In particular, further research could focus on the mechanisms of action of 3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% and its effects on acetylcholine levels in the brain. In addition, further research could focus on the safety and efficacy of 3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% in clinical trials. Finally, further research could focus on the development of new synthesis methods for 3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% and its derivatives.
合成法
3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% has been synthesized in a variety of ways. The most common method is by condensation of 3-pyrrolidinylcarbonylphenyl-2-hydroxy-2-methylpropanoic acid with picolinic acid. This reaction is catalyzed by a base such as sodium hydroxide and proceeds with a yield of 95%. Other methods of synthesis include the reaction of 3-pyrrolidinylcarbonylphenyl-2-hydroxy-2-methylpropanoic acid with a pyridine derivative such as pyridine-2-carboxylic acid and the reaction of 3-pyrrolidinylcarbonylphenyl-2-hydroxy-2-methylpropanoic acid with a pyridine derivative such as pyridine-4-carboxylic acid.
科学的研究の応用
3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% has been studied extensively in the scientific literature for its potential therapeutic applications in diseases such as Alzheimer’s, Parkinson’s, and Huntington’s. In particular, 3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% has been studied for its ability to inhibit AChE and thus increase levels of acetylcholine in the brain. Studies have demonstrated that 3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% is a potent inhibitor of AChE, with an IC50 of 0.7 μM. In addition, 3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% has been found to have neuroprotective effects in animal models of Alzheimer’s disease and Parkinson’s disease.
特性
IUPAC Name |
3-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16(19-9-1-2-10-19)13-6-3-5-12(11-13)14-7-4-8-18-15(14)17(21)22/h3-8,11H,1-2,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJZSWNHNCIPIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=C(N=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

